molecular formula C8H7BrClN3 B13462694 6-bromo-5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 2901101-60-6

6-bromo-5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B13462694
CAS No.: 2901101-60-6
M. Wt: 260.52 g/mol
InChI Key: WJMIKNDDKYUWLK-UHFFFAOYSA-N
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Description

6-bromo-5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2-chloroaniline with formamide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-6-chloro-1-methyl-1H-1,3-benzodiazol-2-amine: A closely related compound with similar structural features.

    6-chloro-1-methyl-1H-1,3-benzodiazol-2-amine: Lacks the bromine atom but shares the benzodiazole core structure.

    5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine: Similar to the target compound but without the bromine atom.

Uniqueness

6-bromo-5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens with the benzodiazole core can result in distinct properties that are not observed in other similar compounds .

Properties

CAS No.

2901101-60-6

Molecular Formula

C8H7BrClN3

Molecular Weight

260.52 g/mol

IUPAC Name

6-bromo-5-chloro-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C8H7BrClN3/c1-13-7-2-4(9)5(10)3-6(7)12-8(13)11/h2-3H,1H3,(H2,11,12)

InChI Key

WJMIKNDDKYUWLK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1N)Cl)Br

Origin of Product

United States

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